molecular formula C11H7F2NO2S B13669074 Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Cat. No.: B13669074
M. Wt: 255.24 g/mol
InChI Key: KHICGUCFMWBLNE-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate typically involves the reaction of 3,4-difluoroaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and esterification processes .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and dihydrothiazoles .

Scientific Research Applications

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound can also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .

Comparison with Similar Compounds

  • Methyl 2-(3,4-Dichlorophenyl)thiazole-4-carboxylate
  • Methyl 2-(3,4-Dimethylphenyl)thiazole-4-carboxylate
  • Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate

Comparison: Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is unique due to the presence of fluorine atoms on the phenyl ring. Fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its chlorinated, methylated, or methoxylated analogs .

Biological Activity

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the thiazole ring and difluorophenyl substituent, contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Structure and Properties

This compound has the following structural formula:

C11H8F2N2O2S\text{C}_{11}\text{H}_8\text{F}_2\text{N}_2\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its presence in various bioactive molecules. The difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that compounds with similar thiazole structures showed significant activity against various bacterial strains. The difluorophenyl substituent appears to enhance this activity, making it a candidate for further pharmacological exploration .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation .

Antiproliferative Effects

This compound has shown promising antiproliferative effects against various cancer cell lines. For instance, in MTT assays, it demonstrated significant cytotoxicity against HeLa and HepG2 cell lines, with IC50 values indicating effective growth inhibition .

Cell LineIC50 (µM)
HeLa18
HepG227
EAT36

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited superior activity compared to other derivatives lacking fluorine substitutions.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanisms of thiazole derivatives. This compound was shown to inhibit NF-kB activation in macrophages, leading to reduced expression of inflammatory markers such as TNF-α and IL-6 .

Properties

IUPAC Name

methyl 2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c1-16-11(15)9-5-17-10(14-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICGUCFMWBLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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